molecular formula C11H12O3 B7884413 Methyl 3-(allyloxy)benzoate CAS No. 79250-46-7

Methyl 3-(allyloxy)benzoate

Cat. No.: B7884413
CAS No.: 79250-46-7
M. Wt: 192.21 g/mol
InChI Key: SBJNADFCABRKSK-UHFFFAOYSA-N
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Description

Methyl 3-(allyloxy)benzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and an allyloxy group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

Methyl 3-(allyloxy)benzoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(allyloxy)benzoate can be synthesized through the reaction of methyl 3-hydroxybenzoate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions for about 20.5 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(allyloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoates.

Mechanism of Action

The mechanism of action of methyl 3-(allyloxy)benzoate involves its interaction with various molecular targets and pathways. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Methyl 4-(allyloxy)benzoate
  • Methyl 2-(allyloxy)benzoate

Uniqueness

Methyl 3-(allyloxy)benzoate is unique due to the position of the allyloxy group on the benzene ring, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers .

Properties

IUPAC Name

methyl 3-prop-2-enoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(8-10)11(12)13-2/h3-6,8H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJNADFCABRKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448775
Record name methyl 3-(allyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79250-46-7
Record name methyl 3-(allyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-hydroxybenzoate (5.0 g, 32.9 mmol) in DMF (20 mL) was added allyl iodide (6.62 g, 39.4 mmol) followed by sodium hydride (60% oil dispersion, 0.95 g, 39.4 mmol). After stirring at rt for 5 h, the reaction mixture was quenched with H2O, extracted with ethyl acetate (three times), dried over MgSO4 and concentrated under vacuum. Purification by silica gel chromatography (10% EtOAc/hexanes) afforded the desired product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl-3-hydroxy-benzoate (1.09 g, 4.9 mmol), allyl bromide (0.73 g, 6.0 mmol) and potassium tert-butoxide (6.5 g, 5.8 mmol) in DMSO (15 mL) was stirred at room temperature for 16 hours. The mixture was poured into ice water, extracted with ether, washed with brine, dried (Na2SO4), and evaporated to give the title compound. 1H NMR (300 MHz, DMSO-d6) δ 7.55 (m, 1H), 7.45 (m, 2H), 7.24 (m, 1H), 6.12-5.98 (m, 1H), 5.44-5.26 (m, 2H), 4.64 (m, 2H), 3.84 (s, 3H).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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